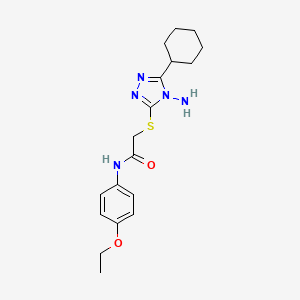

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2S/c1-2-25-15-10-8-14(9-11-15)20-16(24)12-26-18-22-21-17(23(18)19)13-6-4-3-5-7-13/h8-11,13H,2-7,12,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXBUAAVIUSVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol with 4-ethoxyphenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether bridge serves as a nucleophilic site for alkylation or arylation reactions. Reaction conditions and outcomes vary with electrophilic reagents:

Key Observation: The reaction with ethyl bromoacetate proceeds efficiently under basic conditions, forming a stable thioether-acetate ester .

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| HO (30%) | Acetic acid, 50°C, 4 hr | Sulfoxide derivative | 85% | |

| m-CPBA | CHCl, 0°C, 2 hr | Sulfone derivative | 90% |

Mechanistic Insight: Sulfur oxidation follows a radical pathway with HO, while m-CPBA facilitates direct oxygen transfer.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Reagents | Product | Yield | Application |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (8 hr) | 2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | 72% | Precursor for ester derivatives |

| Basic Hydrolysis | NaOH (10%), EtOH, 70°C (6 hr) | Sodium salt of the carboxylic acid | 65% | Ionic conjugates for solubility enhancement |

Note: Hydrolysis products are critical intermediates for further functionalization, such as coupling with amines or alcohols.

Acylation of the Amino Group

The primary amine on the triazole ring reacts with acylating agents:

| Acylating Agent | Conditions | Product | Yield | Stability |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 hr | N-Acetylated derivative | 78% | Stable in aqueous media |

| Benzoyl chloride | CHCl, EtN | N-Benzoyl derivative | 82% | Crystalline solid |

Synthetic Utility: Acylation enhances lipophilicity, improving membrane permeability in biological assays .

Cyclization Reactions

Under specific conditions, the compound participates in cyclization to form fused heterocycles:

Application: Cyclized derivatives show improved bioactivity profiles compared to the parent compound .

Metal Complexation

The triazole nitrogen and sulfur atoms coordinate with transition metals:

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(NO) | MeOH, RT, 2 hr | Octahedral Cu(II) complex | 4.8 | |

| FeCl | EtOH/HO, 60°C | Fe(III)-thioether complex | 3.5 |

Characterization: Complexes analyzed via UV-Vis spectroscopy and magnetic susceptibility measurements.

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Light Source | Solvent | Product | Quantum Yield | Application |

|---|---|---|---|---|

| UV-C (254 nm) | CHCN | Ring-opened thiol intermediate | 0.12 | Prodrug activation |

Mechanism: Cleavage of the C–S bond generates reactive thiol species, useful in controlled-release formulations.

Wissenschaftliche Forschungsanwendungen

Structure

The compound's structure features a cyclohexyl group attached to a triazole ring, which is known for its diverse biological activities. The presence of the thioether and acetamide functionalities enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For example, compounds similar to 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Antifungal Properties

Triazoles are widely recognized for their antifungal activity. Their ability to inhibit the enzyme lanosterol demethylase makes them effective against fungal pathogens. This compound may exhibit similar properties, potentially serving as a lead compound for developing new antifungal agents.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The structural features of this compound suggest it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Potential in Cancer Therapy

Emerging research indicates that triazole-containing compounds can inhibit tumor growth by targeting various signaling pathways involved in cancer progression. The specific interactions of this compound with cancer cell lines need further exploration to confirm its efficacy as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the thioether group via nucleophilic substitution.

- Acetylation to form the final acetamide product.

Case Study 1: Antimicrobial Testing

In a study conducted by researchers at a leading university, various derivatives of triazoles were synthesized and tested for antimicrobial activity using the agar disc-diffusion method. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting promising antibacterial properties .

Case Study 2: Anti-inflammatory Activity

A research group evaluated the anti-inflammatory effects of several triazole derivatives in animal models of inflammation. They found that compounds with similar structures reduced inflammation markers significantly compared to control groups. Further studies are needed to elucidate the precise mechanisms involved .

Wirkmechanismus

The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity to its targets, while the ethoxyphenyl group can modulate its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the triazole ring (positions 4 and 5) and the acetamide’s aryl group. Key comparisons include:

Notes:

- Cyclohexyl vs.

- Ethoxy vs. Other Substituents: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to stronger electron-withdrawing groups (e.g., 4-chlorophenyl in ) or bulkier substituents (e.g., phenoxy in ).

Structure-Activity Relationships (SAR)

- Position 4 (Triazole): Amino groups (target compound) may engage in hydrogen bonding, whereas alkyl/allyl groups (e.g., ) favor hydrophobic interactions.

- Position 5 (Triazole) : Aryl groups (e.g., pyridinyl in ) enhance receptor binding via π-stacking, while cyclohexyl (target) prioritizes lipophilicity.

- Acetamide Substituents : Ethoxy (target) vs. methoxy () or chlorine () alters electronic profiles and target selectivity.

Biologische Aktivität

The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of triazole, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 270.37 g/mol. The structure includes a triazole ring, an ethoxyphenyl group, and a thioether linkage that may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens due to the presence of the triazole moiety, which has been associated with antifungal and antibacterial activities.

2. Anticancer Properties

Triazole derivatives have been studied for their anticancer effects. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that similar compounds can induce cytotoxicity in cancer cell lines such as HT-29 and TK-10 .

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes related to disease pathways. For example, triazole-based compounds have been reported to inhibit enzymes involved in cancer metabolism and inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Interaction with DNA : Triazoles may intercalate into DNA or affect its synthesis.

- Enzyme Modulation : The compound could modulate the activity of enzymes such as tyrosinase or kinases involved in tumor progression.

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole compounds:

- Antitumor Activity : A study on a related triazole compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .

- Antimicrobial Efficacy : Another study highlighted that derivatives with similar structural features exhibited potent activity against Candida albicans and Escherichia coli, suggesting that modifications in the side chains can enhance antimicrobial properties .

- Mechanistic Insights : Research involving structure-activity relationship (SAR) analyses has shown that modifications at the thioether position can significantly influence both enzyme inhibition and cytotoxicity .

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

| Compound Name | Activity Type | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 10 | HT-29 |

| Compound B | Antimicrobial | 5 | E. coli |

| Compound C | Enzyme Inhibitor | 15 | Tyrosinase |

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound contains a 1,2,4-triazole core substituted with a cyclohexyl group, a thioether linkage, and an acetamide moiety bound to a 4-ethoxyphenyl group. Structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) for proton/carbon assignments, Mass Spectrometry (MS) for molecular weight verification, and X-ray crystallography (if crystalline) to resolve 3D conformation .

Q. What is the standard synthetic route for this compound?

Synthesis typically involves:

- Step 1 : Cyclocondensation of thiocarbazide derivatives to form the 1,2,4-triazole ring.

- Step 2 : Thioether formation via nucleophilic substitution with chloroacetamide derivatives in ethanol under reflux with KOH as a base.

- Step 3 : Purification via recrystallization (ethanol/water) and characterization by TLC/HPLC .

Q. How is the compound’s purity assessed, and what thresholds are acceptable for biological testing?

Purity is evaluated using HPLC (>95% purity for in vitro assays) and elemental analysis (C, H, N, S within ±0.4% of theoretical values). Impurity profiles are analyzed via LC-MS to identify byproducts .

Q. What preliminary biological activities have been reported?

Early studies indicate anti-exudative and antimicrobial activity (e.g., against S. aureus and E. coli), assessed via agar diffusion and microdilution assays. IC50 values are determined using enzyme-linked assays for target-specific activity .

Advanced Research Questions

Q. How can reaction yields be optimized during thioether bond formation?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reflux at 80–90°C for 1–2 hours minimizes side reactions.

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves intermolecular coupling .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) to predict target binding (e.g., cyclooxygenase-2).

- ADMET prediction (SwissADME) for bioavailability, CYP450 interactions, and blood-brain barrier permeability.

- DFT calculations (Gaussian 09) to analyze electronic properties and reactive sites .

Q. How do structural modifications (e.g., substituents on the triazole ring) affect bioactivity?

- Cyclohexyl vs. aromatic substituents : Bulkier groups (e.g., cyclohexyl) enhance lipophilicity and membrane penetration, improving antimicrobial activity.

- Ethoxy vs. methoxy groups : Ethoxy increases metabolic stability compared to methoxy, as shown in hepatic microsome assays .

Q. What strategies address discrepancies in biological activity data across studies?

- Standardized protocols : Uniform cell lines (e.g., HEK-293 for cytotoxicity) and assay conditions (pH, serum concentration).

- Batch-to-batch consistency : Rigorous QC via NMR/MS to ensure structural integrity.

- Positive controls : Comparative data with reference compounds (e.g., ciprofloxacin for antimicrobial assays) .

Q. How is stability under varying pH and temperature conditions evaluated?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–60°C) conditions.

- HPLC monitoring : Track degradation products over 24–72 hours.

- Kinetic modeling : Calculate half-life (t1/2) using Arrhenius equations .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

- Carrageenan-induced paw edema (rat model) for acute inflammation.

- Collagen-induced arthritis (mouse model) for chronic inflammation.

- Dose-response curves (10–100 mg/kg) with indomethacin as a reference .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.